molecular formula C15H17ClN2O2S2 B6782874 4-chloro-3-oxo-N-[(1-thiophen-2-ylcyclohexyl)methyl]-1,2-thiazole-5-carboxamide

4-chloro-3-oxo-N-[(1-thiophen-2-ylcyclohexyl)methyl]-1,2-thiazole-5-carboxamide

Cat. No.: B6782874
M. Wt: 356.9 g/mol
InChI Key: SHVSRZKOPKQHRY-UHFFFAOYSA-N
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Description

4-chloro-3-oxo-N-[(1-thiophen-2-ylcyclohexyl)methyl]-1,2-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-oxo-N-[(1-thiophen-2-ylcyclohexyl)methyl]-1,2-thiazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Introduction of the Chlorine Atom: Chlorination of the thiazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with a suitable electrophile.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the thiazole derivative with an appropriate amine, such as 1-thiophen-2-ylcyclohexylamine, under coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the carbonyl group in the thiazole ring can be achieved using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The chlorine atom in the thiazole ring can be substituted with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring

    Reduction: Alcohol derivatives of the thiazole ring

    Substitution: Amino or thiol derivatives of the thiazole ring

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-3-oxo-N-[(1-thiophen-2-ylcyclohexyl)methyl]-1,2-thiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the thiazole and thiophene rings, which are common in many pharmacologically active compounds, suggests it could have applications in treating diseases such as cancer, infections, and inflammatory conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene ring.

Mechanism of Action

The mechanism of action of 4-chloro-3-oxo-N-[(1-thiophen-2-ylcyclohexyl)methyl]-1,2-thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can act as a bioisostere for other heterocycles, allowing it to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The thiophene ring can enhance the compound’s binding affinity through π-π interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-oxo-N-[(1-phenylcyclohexyl)methyl]-1,2-thiazole-5-carboxamide: Similar structure but with a phenyl group instead of a thiophene ring.

    4-chloro-3-oxo-N-[(1-cyclohexyl)methyl]-1,2-thiazole-5-carboxamide: Lacks the thiophene ring, making it less complex.

    4-chloro-3-oxo-N-[(1-thiophen-2-ylmethyl)]-1,2-thiazole-5-carboxamide: Similar but with a simpler alkyl chain.

Uniqueness

The uniqueness of 4-chloro-3-oxo-N-[(1-thiophen-2-ylcyclohexyl)methyl]-1,2-thiazole-5-carboxamide lies in its combination of the thiazole, thiophene, and cyclohexyl groups. This combination provides a unique set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

4-chloro-3-oxo-N-[(1-thiophen-2-ylcyclohexyl)methyl]-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2S2/c16-11-12(22-18-13(11)19)14(20)17-9-15(6-2-1-3-7-15)10-5-4-8-21-10/h4-5,8H,1-3,6-7,9H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVSRZKOPKQHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)C2=C(C(=O)NS2)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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